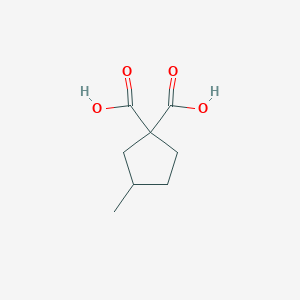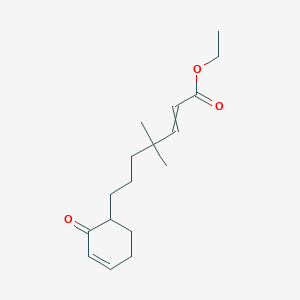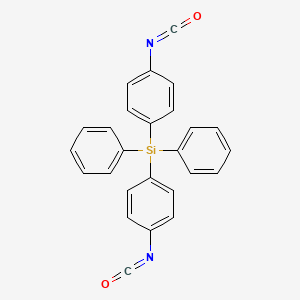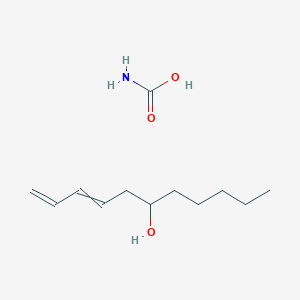![molecular formula C15H20ClNS B14383308 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride CAS No. 89645-98-7](/img/structure/B14383308.png)
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is a chemical compound with the molecular formula C15H20NSCl It is a quinolinium derivative, characterized by the presence of a butylsulfanyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride typically involves the alkylation of 6-methylquinoline with a butylsulfanyl methylating agent. The reaction is carried out under controlled conditions, often in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinium ring can be reduced to form the corresponding quinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Scientific Research Applications
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological molecules, leading to various biochemical effects. The quinolinium ring can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[(Butylsulfanyl)methyl]quinolin-1-ium chloride: Lacks the methyl group on the quinoline ring.
6-Methylquinolin-1-ium chloride: Lacks the butylsulfanyl group.
1-[(Butylsulfanyl)methyl]-quinolin-1-ium chloride: Similar structure but without the methyl group on the quinoline ring.
Uniqueness
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is unique due to the presence of both the butylsulfanyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
89645-98-7 |
|---|---|
Molecular Formula |
C15H20ClNS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
1-(butylsulfanylmethyl)-6-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C15H20NS.ClH/c1-3-4-10-17-12-16-9-5-6-14-11-13(2)7-8-15(14)16;/h5-9,11H,3-4,10,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KJVMWHPZRRAZJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC[N+]1=CC=CC2=C1C=CC(=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)



![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)

